molecular formula C9H7FN2O B1343863 1-(4-fluorophenyl)-1H-pyrazol-3-ol CAS No. 939044-47-0

1-(4-fluorophenyl)-1H-pyrazol-3-ol

Cat. No.: B1343863
CAS No.: 939044-47-0
M. Wt: 178.16 g/mol
InChI Key: NIVGVTMSAQXJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the field of heterocyclic chemistry. mdpi.comresearchgate.net Its importance stems from its versatile synthesis, chemical stability, and wide-ranging biological activities. semanticscholar.orgvulcanchem.com Pyrazole derivatives are integral to numerous pharmaceuticals and agrochemicals. semanticscholar.orgmdpi.com The arrangement of nitrogen atoms within the ring allows for diverse substitution patterns, enabling fine-tuning of the molecule's steric and electronic properties. mdpi.com This adaptability makes the pyrazole core a frequent target in drug discovery, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.commdpi.com

Contextualization of 1-(4-fluorophenyl)-1H-pyrazol-3-ol within Advanced Heterocyclic Research

This compound represents a confluence of the advantageous pyrazole scaffold and the strategic incorporation of fluorine. This molecule, with the chemical formula C₉H₇FN₂O, combines the proven heterocyclic core with a fluorinated phenyl group, a common feature in many bioactive compounds.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₇FN₂O
Molar Mass178.17 g/mol
IUPAC Name2-(4-fluorophenyl)-1H-pyrazol-5-one

A common synthetic route to obtain this compound involves the condensation of 4-fluorobenzaldehyde (B137897) with hydrazine (B178648) hydrate (B1144303), which forms a hydrazone intermediate that subsequently undergoes cyclization to create the pyrazole ring. Research on analogous compounds, such as 1-(4-chlorophenyl)pyrazol-3-ol, has provided insight into their structural characteristics, often forming stable crystalline structures. nih.gov The presence of the hydroxyl group at the 3-position and the fluorine atom on the phenyl ring makes this compound a versatile building block for creating a library of more complex derivatives.

Research Trajectories and Unaddressed Questions Pertaining to this compound Derivatives

The true potential of this compound lies in its utility as a precursor for novel derivatives with tailored properties. Current research on related fluorinated pyrazoles provides a roadmap for future investigations. For instance, studies on 3-(4-fluorophenyl)-1H-pyrazole derivatives have revealed their potential as androgen receptor antagonists for applications in prostate cancer research. nih.govepa.gov Similarly, complex derivatives incorporating the 1-(4-fluorophenyl)-1H-pyrazolyl moiety have been synthesized and structurally characterized, demonstrating the scaffold's suitability for creating intricate molecular architectures. nih.gov

Future research is likely to focus on several key areas:

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the this compound core and subsequent biological screening will be crucial to understand how different functional groups influence activity.

Exploration of Novel Therapeutic Targets: While anticancer and anti-inflammatory activities are common areas of investigation for pyrazoles, derivatives of this compound could be screened against a wider array of biological targets.

Advanced Materials Science Applications: The photophysical properties endowed by the fluorinated aromatic system could be exploited in the development of new materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Crystallographic and Spectroscopic Analysis: While data exists for similar structures, detailed single-crystal X-ray diffraction and advanced NMR studies on this compound itself and its direct derivatives are needed to fully understand its tautomeric forms and conformational dynamics. mdpi.comnih.gov

Unaddressed questions remain regarding the precise influence of the 4-fluoro substitution on the pyrazolol's tautomerism and the subsequent impact on its reactivity and biological interactions. Further investigation into the metabolic pathways of such compounds is also warranted to fully appreciate the advantages conferred by fluorination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGVTMSAQXJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622231
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939044-47-0
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Fluorophenyl 1h Pyrazol 3 Ol and Analogous Structures

Conventional and Established Pyrazole (B372694) Synthesis Protocols

Traditional methods for pyrazole synthesis have been refined over decades, providing reliable access to a wide array of derivatives. These protocols often involve cyclocondensation reactions and, more recently, one-pot multicomponent strategies.

Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives

The cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives stands as a cornerstone of pyrazole synthesis. nih.govresearchgate.net This approach involves the reaction of a bidentate nucleophile, the hydrazine, with a 1,3-dielectrophilic carbon unit. nih.gov

A common strategy for synthesizing 1-aryl-pyrazol-3-ols involves the reaction of an appropriate arylhydrazine with a β-ketoester. For instance, the synthesis of 1-(4-chlorophenyl)pyrazol-3-ol, a close analog of the title compound, starts from (4-chlorophenyl)hydrazine and methyl acrylate. google.com This reaction proceeds through a pyrazolidinone intermediate, which is then oxidized to the desired pyrazolol. google.com Similarly, the reaction of 4-fluorophenylhydrazine with a suitable β-ketoester would be a direct route to 1-(4-fluorophenyl)-1H-pyrazol-3-ol.

The versatility of this method is demonstrated by its application to various carbonyl compounds, including α,β-unsaturated ketones and aldehydes. nih.govresearchgate.net Reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govsemanticscholar.org The use of tosylhydrazine can directly yield aromatic pyrazoles through elimination of the tosyl group. beilstein-journals.org

Starting Material 1Starting Material 2Product TypeReference
1,3-DiketoneHydrazine derivativePolysubstituted pyrazole nih.gov
α,β-Unsaturated KetoneHydrazine derivativePyrazoline (then oxidized to pyrazole) nih.gov
β-KetoesterHydrazine derivativePyrazolone (B3327878) beilstein-journals.org
(4-chlorophenyl)hydrazineMethyl acrylate1-(4-chlorophenyl)pyrazol-3-ol google.com

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. ut.ac.ir These reactions combine three or more starting materials in a single synthetic operation to form a complex product. ut.ac.ir

Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. A notable example involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce dihydropyrano[2,3-c]pyrazoles. ut.ac.irrsc.org In a specific instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a one-pot, three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde (B137897), and phenylhydrazine (B124118) under microwave irradiation, followed by oxidation. semanticscholar.org

The use of catalysts is often crucial in these reactions. For example, molecular iodine has been employed to catalyze the one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov The proposed mechanism involves the initial iodine-assisted reaction of the arylhydrazine with the benzoylacetonitrile (B15868) to form a hydrazone intermediate, which then undergoes cyclization and oxidative aromatization. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, malononitrile, β-ketoesters, hydrazine hydrateSodium gluconateDihydropyrano[2,3-c]pyrazoles rsc.org
1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenylhydrazineMicrowave irradiation, then oxidation5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.org
Benzoylacetonitriles, arylhydrazines, diaryl diselenidesMolecular iodine5-Amino-4-(arylselanyl)-1H-pyrazoles nih.gov
Hydrazine hydrate, arylidene malononitrile, isothiocyanatesHAp/ZnCl2 nano-flakes1H-Pyrazole-1-carbothioamide derivatives biointerfaceresearch.com

Advancements in Green Chemistry for Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazoles, aiming to create more environmentally benign processes. nih.govresearchgate.net This includes the use of alternative reaction media, catalyst-free conditions, and energy-efficient activation methods.

Solvent-Free and Aqueous Reaction Media

The replacement of volatile organic solvents with water or conducting reactions under solvent-free conditions is a key aspect of green chemistry. researchgate.netthieme-connect.com Water is an abundant, non-toxic, and inexpensive solvent, making it an attractive medium for organic synthesis. thieme-connect.com

Several pyrazole syntheses have been successfully performed in aqueous media. For instance, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com Similarly, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized in high yields in water using preheated fly-ash as a catalyst. ut.ac.ir

Solvent-free reactions, often facilitated by microwave irradiation, offer further environmental benefits by minimizing waste. researchgate.netresearchgate.net The synthesis of 3,5-disubstituted-1H-pyrazoles has been accomplished under solvent-free conditions via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com

Reaction TypeConditionsCatalystProductReference
Synthesis of tetrasubstituted pyrazolesAqueousCetyltrimethylammonium bromide (CTAB)Tetrasubstituted pyrazoles thieme-connect.com
Synthesis of dihydropyrano[2,3-c]pyrazolesAqueousPreheated fly-ashDihydropyrano[2,3-c]pyrazoles ut.ac.ir
CycloadditionSolvent-free, microwave irradiationNone3,5-Disubstituted-1H-pyrazoles mdpi.com
Multicomponent reactionSolvent-freeSrFe12O19 magnetic nanoparticlesCoumarin-functionalized pyrazoles rsc.org

Catalyst-Free Synthetic Routes

The development of catalyst-free reactions is highly desirable as it simplifies purification procedures and reduces costs and environmental impact. nih.gov A notable example is a post-Ugi cascade reaction for the synthesis of pyrazole-pyrazines, which proceeds in one pot without the need for a catalyst. nih.govnih.gov This method features mild reaction conditions and a broad substrate scope. nih.gov Another catalyst-free approach involves a four-component system for the synthesis of fused furopyrazoles at room temperature. thieme-connect.com

Microwave and Ultrasound-Assisted Synthesis Enhancements

Microwave and ultrasound irradiation are non-traditional energy sources that can significantly accelerate reaction rates, improve yields, and enhance selectivity in organic synthesis. rsc.orgbenthamdirect.comrsc.org These techniques are considered green as they often lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Microwave-assisted synthesis has been widely applied to the preparation of pyrazoles. researchgate.netbenthamdirect.com For example, the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was efficiently carried out under microwave irradiation. semanticscholar.org Microwave heating has also been used in the solvent-free synthesis of pyrazole derivatives, demonstrating its utility in green chemistry. researchgate.net

Ultrasound irradiation offers a milder alternative to microwave heating and is particularly useful for processes requiring less intense conditions. rsc.orgrsc.org Both microwave and ultrasound methods have been shown to be superior to conventional heating in certain pyrazole syntheses, offering higher yields in shorter reaction times. nih.gov

TechniqueReactantsConditionsProductAdvantageReference
Microwave1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenylhydrazineBasic, 2 min, 180 W5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazolineRapid synthesis semanticscholar.org
MicrowaveSubstituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrileSnCl2 catalyst, 25 minBiologically active pyrano[2,3-c]pyrazole88% yield (vs. 80% in 1.4h conventionally) nih.gov
Microwave4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazinesSolvent-free4,5-Dihydro-1H-pyrazoles and pyrazolesBetter yields, shorter reaction times researchgate.net
UltrasoundVarious pyrazolone precursors-Fused pyrazole derivativesMilder conditions, efficient rsc.orgresearchgate.net

Application of Nanocatalysis in Pyrazole Derivatization

The use of nanocatalysts in organic synthesis represents a significant advancement towards environmentally benign and efficient chemical processes. taylorfrancis.compharmacognosyjournal.net Nanocatalysis offers several advantages, including high surface area-to-volume ratios, increased catalytic activity, and the potential for catalyst recovery and reuse. taylorfrancis.com These characteristics make it a compelling approach for the synthesis of pyrazole derivatives.

Several studies have demonstrated the successful application of nanocatalysts in pyrazole synthesis. For instance, nano-sized zinc oxide (nano-ZnO) has been effectively employed as a catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, yielding 1,3,5-substituted pyrazole derivatives. mdpi.com This method is noted for its efficiency and adherence to green chemistry principles. mdpi.com Similarly, CaO nanoparticles, synthesized via a green route using papaya leaf extract, have proven to be excellent catalysts for the one-pot, multi-component synthesis of pyranopyrazole derivatives, resulting in high yields and short reaction times. researchgate.net

Other nanocatalysts, such as cobalt oxide, have been utilized in microwave-assisted syntheses of substituted pyrazoles from α,β-diketones and hydrazines in a green solvent medium. pharmacognosyjournal.net The development of yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex (YS-Fe3O4@PMO/IL-Cu) nanocatalysts further underscores the innovation in this field. This catalyst has been successfully applied in the ultrasonic-assisted synthesis of pyranopyrazoles, demonstrating high efficiency and recyclability. frontiersin.org

The table below summarizes various nanocatalysts and their applications in the synthesis of pyrazole derivatives.

CatalystApplicationKey Advantages
Nano-ZnOSynthesis of 1,3,5-substituted pyrazolesEnvironmentally friendly, efficient mdpi.comresearchgate.net
CaO nanoparticlesOne-pot synthesis of pyranopyrazolesGreen synthesis, high yields, short reaction times researchgate.net
Cobalt oxideMicrowave-assisted synthesis of substituted pyrazolesGreen solvent, efficient pharmacognosyjournal.net
YS-Fe3O4@PMO/IL-CuUltrasonic-assisted synthesis of pyranopyrazolesHigh efficiency, recyclability frontiersin.org

Regioselective Synthetic Strategies for Pyrazolol Compounds

The regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a critical aspect of pyrazole synthesis, as it can lead to the formation of two possible regioisomers. mdpi.com Controlling the regioselectivity is paramount for obtaining the desired product with high purity.

A primary method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctionalized system, such as 1,3-dicarbonyls or α,β-unsaturated ketones. mdpi.comnih.gov The regiochemical outcome of this reaction is influenced by the reaction conditions and the nature of the substituents on both reactants.

Gosselin and coworkers have made significant contributions to the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com They discovered that conducting the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide at room temperature leads to the formation of pyrazoles in high yields (59% to 98%). mdpi.com This approach offers a notable improvement over traditional methods that often result in mixtures of isomers. mdpi.comnih.gov

Another strategy involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For example, the reaction of aryl α-diazoarylacetates with methyl propionate (B1217596) can produce two regioisomers, with the major product resulting from the migration of the aryl group. mdpi.com

The table below highlights different approaches to achieve regioselectivity in pyrazole synthesis.

ReactantsReagents/ConditionsOutcome
1,3-Diketones and arylhydrazinesN,N-dimethylacetamide, room temperatureHighly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles mdpi.com
α,β-Alkynic aldehydes and hydrazinesAddition of phenylselenyl chlorideSynthesis of 4-(phenylselanyl)pyrazoles mdpi.com
Trifluoromethylated ynones and aryl (alkyl) hydrazinesAgOTf (1 mol%)Highly regioselective formation of 3-CF3-pyrazoles mdpi.com
Aryl α-diazoarylacetacetates and methyl propionateCyclizationFormation of two regioisomers, with one being the major product mdpi.com

Optimization of Synthetic Protocols and Reaction Efficiency

Optimizing synthetic protocols is crucial for improving reaction efficiency, increasing yields, and developing more sustainable and cost-effective processes. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.compharmacophorejournal.com For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been successfully achieved under microwave irradiation and solvent-free conditions, demonstrating the potential for rapid and efficient synthesis. mdpi.com Similarly, a one-pot, three-component reaction under microwave irradiation was used to synthesize a fluorinated pyrazoline, which was then converted to the corresponding pyrazole via oxidative aromatization. semanticscholar.org

The choice of solvent can also significantly impact reaction outcomes. The use of eco-friendly solvents like PEG-400 has been reported for the synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles, offering a greener alternative to traditional organic solvents. researchgate.net Furthermore, performing reactions in aqueous media, as demonstrated in the DABCO-catalyzed synthesis of dihydropyrano[2,3-c]pyrazole derivatives, provides advantages such as operational simplicity and environmentally friendly conditions. researchgate.net

Catalyst selection is another critical factor. The use of Lewis acid catalysts like lithium perchlorate (B79767) has been shown to be effective in the synthesis of pyrazole derivatives. mdpi.com Optimization studies often involve screening different catalysts and their loadings to identify the most efficient system. For example, the synthesis of pyranopyrazoles using a YS-Fe3O4@PMO/IL-Cu nanocatalyst was optimized by studying the effects of solvent and catalyst loading under ultrasonic conditions. frontiersin.org

The following table provides examples of optimized reaction conditions for the synthesis of pyrazole derivatives.

ReactionCatalyst/ConditionsYieldKey Findings
Synthesis of 3,5-disubstituted-1H-pyrazolesMicrowave irradiation, solvent-free-Rapid and efficient synthesis mdpi.com
Synthesis of fluorinated pyrazolineMicrowave irradiation (180 W, 2 min)54.82%One-pot, three-component reaction semanticscholar.org
Synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazolesPEG-400-Eco-friendly solvent researchgate.net
Synthesis of dihydropyrano[2,3-c]pyrazole derivativesDABCO, aqueous mediumHighEnvironmentally friendly, simple work-up researchgate.net
Synthesis of pyrazole based pyrido[2,3-d] pyrimidine-dionesZnO nanoparticles, water, reflux-Green and efficient five-component reaction researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluorophenyl 1h Pyrazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(4-fluorophenyl)-1H-pyrazol-3-ol, both ¹H-NMR and ¹³C-NMR spectroscopy are instrumental in confirming its molecular framework.

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and the 4-fluorophenyl rings. The protons on the pyrazole ring, specifically at the C4 and C5 positions, would likely appear as doublets due to coupling with each other. The proton of the hydroxyl group at the C3 position may present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The protons of the 4-fluorophenyl group are expected to show a characteristic AA'BB' system. The ortho-protons (adjacent to the pyrazole ring) and the meta-protons (adjacent to the fluorine atom) will appear as two distinct multiplets, likely resembling doublets of doublets, due to both proton-proton and proton-fluorine couplings. The presence of the fluorine atom will induce through-bond coupling, which is a key feature in the ¹H-NMR spectrum of fluorinated aromatic compounds.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrazole H-45.9 - 6.2d
Pyrazole H-57.6 - 7.9d
Phenyl H-2', H-6'7.5 - 7.8m (dd)
Phenyl H-3', H-5'7.1 - 7.4m (dd)
OHVariablebr s

Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the pyrazole and 4-fluorophenyl rings. The carbon atom bearing the hydroxyl group (C3) is anticipated to be significantly deshielded. The carbon atoms of the pyrazole ring will have characteristic chemical shifts.

A notable feature in the ¹³C-NMR spectrum will be the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom (C4') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Furthermore, two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings may be observed for the other carbons in the fluorophenyl ring, providing definitive evidence for the substitution pattern. mdpi.com

Table 2: Predicted ¹³C-NMR Chemical Shifts and C-F Coupling Constants for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted JCF (Hz)
Pyrazole C-3155 - 160-
Pyrazole C-490 - 95-
Pyrazole C-5135 - 140-
Phenyl C-1'135 - 140⁴JCF ≈ 3-4
Phenyl C-2', C-6'120 - 125³JCF ≈ 8-9
Phenyl C-3', C-5'115 - 120²JCF ≈ 21-23
Phenyl C-4'160 - 165¹JCF ≈ 245-250

Note: Predicted values are based on analogous structures and established C-F coupling patterns. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are anticipated to appear around 3000-3100 cm⁻¹.

The C=C and C=N stretching vibrations within the pyrazole and phenyl rings will likely produce a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong absorption band around 1220-1240 cm⁻¹ is expected for the C-F stretching vibration, which is a key diagnostic peak for the presence of the fluoro substituent. semanticscholar.org Other bands in the fingerprint region (below 1500 cm⁻¹) will correspond to various bending and deformation modes of the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1450 - 1600
C-F Stretch1220 - 1240
C-O Stretch1150 - 1250

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 179.0564. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the loss of small neutral molecules such as CO and N₂. The cleavage of the pyrazole ring and fragmentation of the fluorophenyl ring would also contribute to the MS/MS spectrum.

Electron impact (EI) ionization is a higher-energy ionization technique that typically results in more extensive fragmentation compared to ESI. The molecular ion peak (M⁺) would be observed at m/z 178.0488. The fragmentation pattern under EI conditions is expected to be complex. libretexts.org

Table 4: Predicted Key Mass Fragments for this compound

IonPredicted m/z (EI)Possible Structure/Loss
[M]⁺178.05Molecular Ion
[M-H]⁺177.04Loss of H radical
[M-CO]⁺150.05Loss of Carbon Monoxide
[M-N₂]⁺150.05Loss of Nitrogen
[C₆H₄F]⁺95.03Fluorophenyl cation

High-Resolution X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray structure for this compound is not publicly documented in the surveyed crystallographic literature, the analysis of its close analog, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, provides a clear example of the detailed information that can be obtained. nih.govresearchgate.net For the chloro-analog, crystallographic analysis revealed a monoclinic crystal system with a P2₁/c space group. nih.govresearchgate.net

Analysis of Molecular Conformation and Crystal Packing

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect determined by X-ray crystallography. This includes the planarity of ring systems and the torsion angles between them. For instance, in the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the dihedral angle between the phenyl ring and the pyrazole ring was determined to be 11.0 (2)°. nih.govresearchgate.net This indicates a nearly coplanar arrangement, which can influence the electronic properties and potential for π-stacking interactions within the crystal.

Crystal packing describes how these individual molecules are arranged in a repeating pattern to form the crystal lattice. The analysis details the unit cell parameters, which are the dimensions of the basic repeating unit of the crystal. For the chloro-analog, these parameters were determined as a = 9.6461 (19) Å, b = 13.833 (3) Å, and c = 6.5045 (13) Å, with β = 94.33 (3)°. nih.govresearchgate.net A similar analysis for this compound would be required to determine its specific molecular conformation and packing arrangement, as the difference in the halogen substituent (Fluorine vs. Chlorine) can lead to different crystalline forms.

Table 1: Illustrative Crystallographic Data for the Analogous Compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol

Parameter Value
Empirical Formula C₉H₇ClN₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.6461 (19)
b (Å) 13.833 (3)
c (Å) 6.5045 (13)
β (°) 94.33 (3)
Volume (ų) 865.4 (3)
Dihedral Angle (phenyl-pyrazole) 11.0 (2)°

Data sourced from the crystallographic study of the chloro-analog. nih.govresearchgate.net

Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assemblies

Beyond individual molecular structure, X-ray crystallography is crucial for mapping the network of intermolecular interactions. Hydrogen bonds, in particular, play a directing role in the formation of specific, stable, and predictable supramolecular assemblies. The pyrazol-3-ol moiety contains both a hydrogen bond donor (the hydroxyl -OH group) and potential acceptors (the pyrazole nitrogen atoms), making it highly likely to form distinct hydrogen bonding patterns.

In the solid-state structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the analysis identified significant intermolecular O—H⋯N hydrogen bonds. nih.gov These interactions link molecules into centrosymmetric inversion dimers, where two molecules are held together by a pair of hydrogen bonds. This specific motif is described using graph-set notation as R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms. nih.gov The elucidation of such networks in this compound would be key to understanding its solid-state behavior and physical properties, which may differ from its chloro-substituted counterpart due to the higher electronegativity of fluorine.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined values are then compared to the theoretically calculated percentages based on the compound's proposed molecular formula. This comparison serves as a crucial check for purity and confirms that the synthesized material has the correct elemental composition.

For this compound, the molecular formula is C₉H₇FN₂O. Based on this formula, the theoretical elemental composition can be calculated with high precision. An experimental analysis would involve combusting a small, precise amount of the sample and quantifying the resulting combustion products (CO₂, H₂O, and N₂) to determine the percentages of C, H, and N. The percentage of oxygen is often determined by difference. A close agreement between the experimental ("found") and theoretical ("calculated") values provides strong evidence for the compound's identity and purity.

Table 2: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass (g/mol) Theoretical Percentage (%)
Carbon C 12.011 108.099 60.68
Hydrogen H 1.008 7.056 3.96
Fluorine F 18.998 18.998 10.66
Nitrogen N 14.007 28.014 15.73
Oxygen O 15.999 15.999 8.98
Total C₉H₇FN₂O 178.166 100.00

Computational and Theoretical Investigations of 1 4 Fluorophenyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various properties of 1-(4-fluorophenyl)-1H-pyrazol-3-ol, including its geometry, electronic distribution, and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons in a chemical reaction.

The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO indicates the electron-accepting ability (electrophilicity). libretexts.orgpku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole (B372694) derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their biological activities. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance
ParameterDescriptionSignificance in Reactivity
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). Higher energy corresponds to a stronger tendency to donate electrons.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). Lower energy corresponds to a stronger tendency to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between ELUMO and EHOMORelates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. preprints.org The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. preprints.orgresearchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate sites where the molecule is likely to interact with positive charges or electron-deficient species. preprints.org

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They represent sites that will attract negative charges or electron-rich species. preprints.org

Neutral Regions (Green): These areas have a relatively neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making them potential sites for hydrogen bonding and electrophilic interactions. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution. researchgate.net

Tautomeric Equilibria and Proton Transfer Mechanism Studies

Pyrazolones, including this compound, can exist in different tautomeric forms. ijpcbs.comresearchgate.net Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. The primary tautomeric forms for pyrazolones are the OH, NH, and CH forms. ijpcbs.comresearchgate.net

DFT calculations are crucial for studying the relative stabilities of these tautomers and the energy barriers for their interconversion. ijpcbs.com The solvent environment can significantly influence the tautomeric equilibrium. ijpcbs.com For example, in nonpolar solvents, the CH-form may be favored, while in polar solvents, the NH or OH forms might be more stable due to hydrogen bonding interactions. ijpcbs.com Understanding the predominant tautomeric form is essential as it dictates the molecule's chemical and biological properties. For instance, the enol form of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-ol was expected from the synthesis, but single crystal X-ray diffraction revealed the keto form, indicating an enol-to-keto tautomerism during crystallization. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics simulations can reveal how the molecule behaves in a solvent, such as water, providing insights into its solubility and how it might interact with biological macromolecules like proteins. These simulations can also be used to explore the binding of the molecule to a receptor's active site, helping to elucidate its mechanism of action. For pyrazole derivatives, these simulations have been used to study their potential as inhibitors of various enzymes. unar.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of pyrazole derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of pyrazole compounds with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Pharmacophore Mapping and Virtual Screening Methodologies for Targeted Ligand Design

While specific pharmacophore models for this compound are not detailed in publicly available literature, the methodologies are well-established for the broader class of pyrazole derivatives. These computational techniques are crucial for identifying the essential structural features required for biological activity and for discovering new lead compounds.

Pharmacophore modeling identifies the spatial arrangement of key molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are critical for binding to a specific biological target. For instance, a study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells led to the development of a three-point pharmacophore model designated AHH.14. nih.gov This model, which consists of one hydrogen bond acceptor and two hydrophobic groups, proved to be statistically significant and effective in predicting the activity of new compounds. nih.govresearchgate.net

The general workflow for such an investigation involves:

Dataset Compilation: A set of pyrazole derivatives with known biological activities against a specific target is collected.

Model Generation: Computational software is used to align the molecules and identify common features, generating multiple pharmacophore hypotheses.

Model Validation: The hypotheses are scored based on statistical relevance (e.g., R², survival score). The best model is then validated using an external test set of compounds to assess its predictive power. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. acs.org This process filters vast libraries to identify novel compounds that match the pharmacophore and are therefore likely to be active. High-Throughput Virtual Screening (HTVS) can analyze millions of compounds in a cost-effective and time-efficient manner. chemmethod.com

The hits identified from virtual screening are then typically subjected to further computational analysis, most notably molecular docking. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. nih.gov This multi-step approach, combining pharmacophore-based screening with molecular docking, has been successfully used to identify novel pyrazole-based inhibitors for targets such as Janus kinases (JAKs), cyclin-dependent kinase 8 (CDK8), and the SARS-CoV-2 main protease. acs.orgchemmethod.comnih.gov The pyrazole scaffold is often favored because its geometry and electronic properties facilitate key interactions like hydrogen bonds and π-π stacking within enzyme active sites. chemmethod.com

Table 1: Example of a Pharmacophore Model for Antiproliferative Pyrazole Derivatives.
HypothesisPharmacophoric FeaturesStatistical Significance (R²)Predictive Correlation (r²) (Test Set)Source
AHH.141 Hydrogen Bond Acceptor, 2 Hydrophobic Groups0.9090.875 nih.gov

Computational Druglikeness and Predictive Property Analysis

Computational analysis of "druglikeness" is a critical step in modern drug discovery, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. This involves calculating various molecular properties to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. chemmethod.comresearchgate.net For this compound, these properties can be calculated from its known chemical structure. bldpharm.comvulcanchem.com

A primary filter for druglikeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

As shown in the table below, this compound adheres to all of Lipinski's rules, indicating a high probability of good oral bioavailability.

Beyond these simple rules, more sophisticated predictive models are used. The Topological Polar Surface Area (TPSA) is a key predictor of drug transport properties, with values ≤ 140 Ų generally associated with good cell permeability. The number of rotatable bonds influences conformational flexibility and bioavailability, with fewer than 10 being desirable. The properties for this compound fall well within these favorable ranges, suggesting it possesses a promising foundational profile for a potential drug candidate. Such in silico ADME predictions are vital in the early stages of drug development to efficiently filter large numbers of compounds and select the most promising ones for further synthesis and experimental testing. nih.gov

Table 2: Calculated Physicochemical and Druglikeness Properties of this compound.
PropertyValueLipinski's Rule of Five Guideline
Molecular FormulaC₉H₇FN₂ON/A
Molecular Weight178.16 g/mol≤ 500
XLogP3 (Lipophilicity)1.5≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
Rotatable Bonds1≤ 10 (General Guideline)
Topological Polar Surface Area (TPSA)49.9 Ų≤ 140 Ų (General Guideline)

Data computed via PubChem based on the compound's structure.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 4 Fluorophenyl 1h Pyrazol 3 Ol Derivatives

Impact of Substituent Variations on Molecular Interactions and Pathways

The biological activity of 1-(4-fluorophenyl)-1H-pyrazol-3-ol derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and pyrazole (B372694) rings. These modifications directly affect the molecule's steric, electronic, and lipophilic properties, which in turn dictate its interactions with biological targets.

The introduction of fluorine atoms, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com The C-F bond is stronger than a C-H bond, making the molecule less susceptible to metabolic degradation. mdpi.com Furthermore, the high electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein. nih.govnih.gov This can be seen in derivatives where the fluorine substitution plays a crucial role in enhancing biological activity. nih.gov

Beyond fluorine, other substituents on the phenyl ring also play a critical role. For example, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substitution groups on the phenyl ring was a key part of the structure-activity relationship (SAR) studies to identify potent and selective inhibitors of sodium glucose co-transporter 1 (SGLT1). nih.gov Similarly, the presence of a 4-chlorophenyl group at the N1 position of the pyrazole ring has been explored for its potential in developing herbicides and plant growth substances. nih.gov

The following table summarizes the impact of various substituents on the properties of pyrazole derivatives based on available research:

SubstituentPositionObserved Impact on Molecular Properties and InteractionsReference
Fluorine4-position of phenyl ringEnhances metabolic stability and binding affinity through favorable intermolecular interactions. mdpi.comnih.govnih.gov
Chlorine4-position of phenyl ringExplored for applications in herbicides and plant growth substances. nih.gov
Various groupsPhenyl ringModulates inhibitory activity and selectivity against biological targets like SGLT1. nih.gov
Various groupsPositions 3 and 5 of pyrazole ringInfluences inhibitory potency and selectivity against enzymes such as meprin α and β. nih.gov

Identification of Key Structural Motifs for Molecular Recognition

The interaction of a drug molecule with its biological target is a highly specific process governed by molecular recognition. In the case of this compound derivatives, several key structural motifs have been identified as crucial for this recognition.

Specific ring motifs formed through intermolecular hydrogen bonds have been observed in the crystal structures of these derivatives. For example, in the crystal structure of 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, an R2(7) ring motif is generated by intermolecular C-H···F hydrogen bonds, connecting neighboring molecules. nih.gov Similarly, in another derivative, inversion dimers linked by pairs of O-H···N hydrogen bonds create R2(8) loops. nih.gov These motifs highlight the importance of hydrogen bonding in the solid-state packing and potentially in the interaction with biological macromolecules.

Furthermore, the 1-(4-fluorophenyl) moiety is a recurring structural feature that contributes significantly to the binding affinity. The fluorine atom, as previously mentioned, can act as a hydrogen bond acceptor, enhancing the interaction with the target. The entire phenylpyrazole skeleton, consisting of a pyrazole ring bound to a phenyl group, is recognized as a distinct class of organic compounds with diverse biological activities. drugbank.com

The table below outlines some of the key structural motifs and their roles in molecular recognition:

Structural MotifDescriptionRole in Molecular RecognitionReference
Pyrazole CoreA five-membered aromatic heterocycle.Acts as a central scaffold and participates in hydrogen bonding and π-π stacking. researchgate.netresearchgate.netmdpi.com
1-(4-fluorophenyl) groupA phenyl ring substituted with a fluorine atom at the para position, attached to the pyrazole nitrogen.Contributes to binding affinity, with the fluorine atom often acting as a hydrogen bond acceptor. nih.govdrugbank.com
R2(7) and R2(8) Ring MotifsSupramolecular structures formed through intermolecular hydrogen bonds.Stabilize the crystal structure and indicate potential hydrogen bonding patterns with biological targets. nih.govnih.gov

Rational Design Strategies for Optimizing Pyrazole Scaffolds

The development of new and more effective pyrazole-based therapeutic agents relies heavily on rational design strategies. These strategies aim to systematically modify the pyrazole scaffold to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net

One common approach is bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This technique was successfully applied to design more active derivatives of pyrazole compounds as inhibitors of superoxide (B77818) anion generation in human neutrophils. nih.gov The goal of such replacements is often to improve binding affinity, reduce side effects, or alter the metabolic profile of the compound.

Another key strategy involves the synthesis of hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties. For instance, the design of pyrazole derivatives substituted with a triazole moiety has been explored to create selective COX-2 inhibitors with cardioprotective effects. nih.gov Similarly, combining the pyrazole scaffold with a thiazolidin-4-one derivative has been investigated as a strategy for developing Aurora-A kinase inhibitors. researchgate.net

The optimization of the pyrazole scaffold also involves a deep understanding of its chemical properties. The pyrazole ring's aromatic character allows for electrophilic substitution reactions, primarily at the 4-position, while the nitrogen atoms deactivate the 3 and 5-positions, making them susceptible to nucleophilic attack. mdpi.com This knowledge guides the synthetic strategies for introducing various substituents at specific positions on the pyrazole ring to modulate its biological activity.

The following table details some of the rational design strategies employed for optimizing pyrazole scaffolds:

Design StrategyDescriptionApplication ExampleReference
Bioisosteric ReplacementSubstitution of a functional group with a bioisostere to improve biological properties.Designing more potent inhibitors of superoxide anion generation. nih.gov
Molecular HybridizationCombining the pyrazole scaffold with other pharmacologically active moieties.Creating pyrazole-triazole hybrids as selective COX-2 inhibitors. nih.gov
Position-Specific SubstitutionUtilizing the known reactivity of the pyrazole ring to introduce substituents at specific positions.Guiding synthetic routes to achieve desired biological activity. mdpi.com

Iterative Cycles of Design, Synthesis, and Computational Validation in Lead Optimization

The process of transforming a promising "hit" compound into a viable drug candidate, known as lead optimization, is an iterative cycle involving design, synthesis, and evaluation. For this compound derivatives, this process is crucial for refining their therapeutic potential.

The cycle typically begins with a lead compound that exhibits some desired biological activity. Computational tools, such as molecular docking and molecular dynamics simulations, are then employed to understand how the lead compound interacts with its target protein. These in silico methods help to identify key binding interactions and suggest potential modifications to improve affinity and selectivity. researchgate.net

Based on these computational predictions, new derivatives are designed and then synthesized in the laboratory. The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the cycloaddition of 1,3-dipoles to dipolarophiles. researchgate.net

The newly synthesized compounds are then subjected to in vitro biological testing to evaluate their activity and other relevant properties. This experimental data provides crucial feedback for the next round of design. For example, in the development of pyrazole-based inhibitors for Trypanosoma cruzi, a small library of 44 analogs was designed based on a hit compound, and their in vitro phenotypic screening revealed promising candidates. nih.gov

This iterative process of design, synthesis, and testing, often supplemented by computational validation, allows for the systematic optimization of the lead compound. Structure-activity relationship (SAR) analysis of the results from each cycle helps to build a comprehensive understanding of how different structural modifications affect the biological activity, guiding further design efforts. nih.gov This meticulous process is essential for developing potent, selective, and safe drug candidates based on the this compound scaffold.

The table below illustrates the iterative cycle of lead optimization:

StepDescriptionExample
Design Proposing new molecular structures based on existing data and computational modeling.Using molecular docking to suggest modifications to a lead pyrazole compound.
Synthesis Chemically creating the newly designed molecules.Synthesizing a series of pyrazole derivatives with different substituents.
Biological Evaluation Testing the synthesized compounds for their biological activity and other properties.Performing in vitro assays to measure the inhibitory potency of the new derivatives.
Computational Validation Using computational methods to rationalize the experimental results and guide the next design cycle.Running molecular dynamics simulations to understand the stability of the ligand-protein complex.

Mechanistic Studies of 1 4 Fluorophenyl 1h Pyrazol 3 Ol and Its Reactivity Pathways

Elucidation of Chemical Reaction Mechanisms in Pyrazole (B372694) Synthesis

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established mechanistic pathways. The most prominent method for creating substituted pyrazoles involves the cyclocondensation reaction between a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, and a 1,3-difunctional carbon unit. nih.govmdpi.com

Key synthetic strategies include:

Condensation with 1,3-Dicarbonyl Compounds : This is a primary and widely used method where a 1,3-dicarbonyl compound reacts with a hydrazine. mdpi.com For the synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-ol, a suitable precursor would be a β-ketoester reacting with 4-fluorophenylhydrazine. The reaction proceeds via initial nucleophilic attack by the hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Reaction with α,β-Unsaturated Carbonyls : α,β-unsaturated ketones or aldehydes can react with hydrazines to first form pyrazoline intermediates. nih.govmdpi.com Subsequent oxidation or elimination of a leaving group from the pyrazoline yields the aromatic pyrazole. mdpi.com

1,3-Dipolar Cycloaddition : This mechanism involves the reaction of a nitrile imine (as the 1,3-dipole), often generated in situ from an arylhydrazone, with an alkyne or a suitable alkene. nih.govorientjchem.org This method offers a high degree of regioselectivity in synthesizing polysubstituted pyrazoles. nih.gov

Multicomponent Reactions : One-pot multicomponent approaches are valued for their efficiency. For instance, terminal alkynes, aromatic aldehydes, and hydrazines can be combined in a single step to produce 1,3-disubstituted pyrazoles. nih.gov

These reactions are often catalyzed or promoted to enhance yield and regioselectivity. For example, studies have employed catalysts like copper triflate or utilized conditions such as sonication to drive the reactions. nih.gov

Table 1: Key Mechanisms in Pyrazole Synthesis

Synthesis Strategy Key Reactants Mechanism Highlights
Cyclocondensation 1,3-Dicarbonyl Compound + Hydrazine Derivative Nucleophilic addition, cyclization, and dehydration. A foundational method. mdpi.com
Cyclocondensation α,β-Unsaturated Ketone + Hydrazine Derivative Forms a pyrazoline intermediate which is then oxidized to the pyrazole. nih.govmdpi.com
1,3-Dipolar Cycloaddition Nitrile Imine + Alkyne/Alkene In situ generation of the dipole followed by cycloaddition. nih.govorientjchem.org

Investigation of Intrinsic Reactivity Patterns and Chemical Transformations

The pyrazole ring possesses a unique electronic structure that dictates its reactivity. It is an electron-rich aromatic system with two nitrogen atoms that confer both acidic and basic properties. nih.gov

Nitrogen Atom Reactivity : The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov In N-unsubstituted pyrazoles, the N1 proton is acidic and can be removed by a strong base, generating a pyrazolate anion which is highly reactive towards electrophiles. orientjchem.orgresearchgate.net The N2 atom has a lone pair of electrons not involved in the aromatic system, making it basic and a site for electrophilic attack or coordination. researchgate.netijnrd.org For this compound, the N1 position is already substituted, precluding deprotonation at this site.

Carbon Atom Reactivity : The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The C4 position is the most nucleophilic and is the preferred site for electrophilic substitution reactions such as halogenation and nitration. ijnrd.orgpharmaguideline.com The C3 and C5 positions are more electron-deficient and thus more susceptible to nucleophilic attack, although this often requires harsh conditions or activation. nih.govmdpi.com

Table 2: Reactivity Sites of the Pyrazole Ring

Position Type Common Reactions
N1-H (unsubstituted) Acidic Site Deprotonation with a base to form a reactive anion. orientjchem.orgresearchgate.net
N2 Basic/Nucleophilic Site Protonation, alkylation, coordination to metals. researchgate.netpharmaguideline.com
C4 Nucleophilic Site Electrophilic substitution (e.g., halogenation, nitration). ijnrd.orgpharmaguideline.com

Mechanisms of Molecular Fragmentation in Mass Spectrometric Analysis

Mass spectrometry is a critical tool for structural elucidation, where the fragmentation pattern of a molecule provides a fingerprint. The fragmentation of pyrazole derivatives under electron ionization (EI) follows predictable pathways governed by the stability of the resulting ions and neutral fragments. researchgate.netnih.gov

For a molecule like this compound, the fragmentation cascade would involve several key steps:

Initial Ionization : Electron impact first generates a molecular radical cation (M+•). orgchemboulder.com

Cleavage of the Pyrazole Ring : A common fragmentation pathway for pyrazoles is the loss of a stable neutral molecule like hydrogen cyanide (HCN) from the ring. researchgate.net Another characteristic fragmentation is the cleavage of the weak N-N bond, which can lead to various subsequent rearrangements and fragment ions.

Loss of Substituents : The bond between the N1 atom and the fluorophenyl ring can cleave, leading to the formation of a fluorophenyl cation or a pyrazole radical. Similarly, cleavage adjacent to the hydroxyl group can occur.

Rearrangements : Complex rearrangements, such as the McLafferty rearrangement, can occur if suitable side chains are present. nih.govmiamioh.edu For the title compound, fragmentation is more likely dominated by ring cleavage and loss of simple substituents.

The resulting mass spectrum is a composite of the molecular ion and numerous fragment ions, with the most abundant peak, known as the base peak, often corresponding to a particularly stable cationic fragment. libretexts.org

Table 3: Potential Fragmentation Pathways for this compound

Fragmentation Process Lost Neutral Fragment Resulting Ion
Ring Cleavage HCN [M - HCN]+•
Ring Cleavage N₂ [M - N₂]+•
Substituent Cleavage CO [M - CO]+• (from pyrazolone (B3327878) tautomer)
Substituent Cleavage C₆H₄F• [C₃H₃N₂O]+

Studies on Proton Transfer Dynamics and Tautomeric Interconversions

Tautomerism is a defining feature of many pyrazole derivatives, profoundly influencing their chemical reactivity and biological interactions. nih.govijnrd.org For this compound, while the N1-substituent prevents the common annular tautomerism seen in NH-pyrazoles, other forms of tautomerism are crucial. psu.edu

The compound can exist in at least three tautomeric forms:

Hydroxy Form (OH-form) : this compound. This is the aromatic enol form.

Keto Form (CH-form) : 1-(4-fluorophenyl)-1H-pyrazole-3(2H)-one. This is a ketone tautomer.

Zwitterionic/NH-form : 1-(4-fluorophenyl)-3-hydroxy-1H-pyrazolium. This form involves protonation of the N2 atom.

The equilibrium between these tautomers is sensitive to the solvent, pH, and temperature. Computational studies are frequently employed to investigate the energetics of these interconversions. nih.gov Double proton transfer reactions, often assisted by solvent molecules like water, can facilitate the shift between tautomeric states. nih.gov The mechanism can be either a concerted process, where protons move simultaneously, or a stepwise process involving an intermediate. nih.govnih.gov Understanding these dynamics is critical, as different tautomers may exhibit different biological activities or binding affinities to a target protein.

Table 4: Tautomeric Forms of this compound

Tautomer Name Structural Description Key Feature
OH-form Aromatic pyrazole with a C3-hydroxyl group. Aromatic, Enol
CH-form Pyrazolone ring with a carbonyl at C3. Non-aromatic, Ketone

Molecular Mechanisms of Cellular Pathway Modulation by Pyrazole Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.gov Its derivatives are known to interact with a variety of biological targets, thereby modulating key cellular pathways. mdpi.comopenaccessjournals.com

Modulation of Intracellular Calcium Signaling Pathways

While extensive research links pyrazole derivatives to various signaling cascades, their specific, direct modulation of intracellular calcium (Ca²⁺) signaling is an area of developing investigation. Some pyrazole-containing compounds have been shown to affect processes that are calcium-dependent or that influence calcium homeostasis indirectly through their action on other targets like kinases or ion channels. However, a direct, well-characterized mechanism for this compound on primary calcium signaling pathways, such as store-operated calcium entry or direct gating of calcium channels, is not yet fully elucidated in public research.

Inhibition of Toll-Like Receptor (TLR) Signaling

A significant area of research has identified pyrazole derivatives as potent inhibitors of Toll-Like Receptor (TLR) signaling pathways. nih.govresearchgate.net TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns, and their over-activation can lead to chronic inflammatory diseases. frontiersin.org

The mechanism of inhibition by certain triaryl pyrazole compounds involves the disruption of essential protein-protein interactions within the TLR signaling cascade. nih.gov

Targeting TIR Domain Interactions : TLR signaling is initiated by the dimerization of their intracellular Toll/interleukin-1 receptor (TIR) domains, which then recruit adaptor proteins like MyD88. researchgate.net

Upstream Inhibition : Pyrazole inhibitors have been shown to act upstream of the recruitment of TRAF6, a key E3 ubiquitin ligase in the pathway. nih.gov

Mechanism of Action : These small molecules are believed to function by interfering with the homodimerization or heterodimerization of TIR domains, effectively blocking the assembly of the signalosome complex. nih.gov This prevents the downstream activation of kinases and transcription factors like NF-κB, which are responsible for producing pro-inflammatory cytokines. acs.org

By targeting these initial protein-protein interactions, pyrazole derivatives can act as pan-TLR inhibitors or, with structural modification, as selective inhibitors for specific TLRs, making them promising candidates for anti-inflammatory therapeutics. nih.govresearchgate.net

Table 5: Mechanism of TLR Signaling Inhibition by Pyrazole Derivatives

Step in Pathway Standard Action Action of Pyrazole Inhibitor
Ligand Binding TLR activation and conformational change. No direct effect.
TIR Domain Dimerization Homodimerization or heterodimerization of intracellular TIR domains. Inhibited; the pyrazole compound interferes with this protein-protein interaction. nih.gov
Adaptor Recruitment Recruitment of adaptor proteins (e.g., MyD88) to the TIR domains. Blocked due to inhibition of TIR dimerization. researchgate.net

Modulation of Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. While some pyrazole derivatives have been investigated as modulators of this pathway, specific data on the direct interaction of This compound with components of the Wnt/β-catenin cascade is not available.

Research on other substituted pyrazole compounds has indicated that the pyrazole scaffold can serve as a template for designing inhibitors of the Wnt/β-catenin pathway. For instance, certain pyrazole derivatives have been shown to interfere with the protein-protein interactions essential for the transduction of the Wnt signal. However, without specific studies on This compound , any potential activity in this pathway remains speculative.

DNA Cleavage Properties

The ability of a compound to cleave DNA is a significant area of investigation, particularly in the development of anticancer agents. Some heterocyclic compounds, including certain pyrazole derivatives, have been shown to possess DNA cleavage capabilities, often mediated by the generation of reactive oxygen species or direct interaction with the DNA molecule.

Currently, there is no specific information in the scientific literature detailing the DNA cleavage properties of This compound . The reactivity of the pyrazole ring and the electronic properties conferred by the 4-fluorophenyl substituent could theoretically contribute to such activity, but this has not been experimentally verified. Studies on related pyrazol-3-ones containing oxime esters have shown DNA cleavage under photolytic conditions, but this is a distinct class of compounds, and these findings cannot be directly extrapolated to This compound .

Further research is required to elucidate the specific mechanistic pathways and reactivity of This compound .

Emerging Research Directions and Future Perspectives for 1 4 Fluorophenyl 1h Pyrazol 3 Ol

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For 1-(4-fluorophenyl)-1H-pyrazol-3-ol and its analogs, this integration is crucial for accelerating the discovery and optimization process.

Advanced experimental techniques like X-ray crystallography provide precise, atomic-level insights into the three-dimensional structure of molecules. For instance, the crystal structure of the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol was determined, revealing key details about bond lengths and the dihedral angle between the phenyl and pyrazole (B372694) rings. nih.gov Such data is invaluable, serving as a foundation for computational studies. In one study, the O-bound H atom was located and refined, providing critical information for understanding intermolecular interactions like hydrogen bonding. nih.gov

Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular structures, spectroscopic properties, and electronic characteristics. nih.gov Studies on structurally similar pyrazole derivatives have used DFT to calculate frontier orbital energies (HOMO-LUMO gaps), charge distributions, and nonlinear optical (NLO) properties. nih.gov These calculations help in understanding the reactivity and potential applications of the compounds before committing to extensive laboratory synthesis. nih.gov Molecular docking simulations, another powerful computational tool, are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. nih.govnih.gov For example, a study on a related pyrazole inhibitor of p38 MAP kinase utilized crystallographic information to optimize the compound's potency and physicochemical properties. nih.gov

The table below summarizes computational findings for a series of related pyrazole derivatives, illustrating the types of predictive data that guide experimental work.

ParameterDescriptionSignificance in Research
Energy Gap (ΔEg) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests it is more reactive. nih.gov
Electron Donating/Accepting Power (ω⁻/ω⁺) Calculated indices that predict the ability of a molecule to donate or accept electrons.Reveals the electrophilic or nucleophilic nature of the compound, which is crucial for predicting reaction mechanisms. nih.gov
Hyperpolarizability (β₀) A measure of a molecule's nonlinear optical (NLO) response.Compounds with high hyperpolarizability are potential candidates for NLO materials used in optoelectronics. nih.gov
Binding Affinity The calculated binding energy (e.g., in kcal/mol) between the compound and a biological target in docking simulations.Predicts the strength of the interaction with a protein, helping to identify potential drug candidates. nih.gov

This integrated approach, where experimental data from techniques like NMR and X-ray crystallography feeds into and validates computational models, creates a powerful feedback loop that streamlines the design of new molecules with desired properties.

Application of Artificial Intelligence and Machine Learning in Pyrazole-Based Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by processing vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.govmdpi.com For pyrazole-based compounds like this compound, these technologies offer immense potential across the entire discovery pipeline.

The application of AI in the different stages of drug discovery is outlined in the table below.

Stage of Drug DiscoveryApplication of AI/MLBenefit
Target Identification Analyzing multi-omics and clinical data to identify and validate novel biological targets for pyrazole compounds. mdpi.comIncreases the probability of success by selecting more relevant targets.
Hit Identification / Virtual Screening Using ML models to screen millions of virtual compounds to find those that are likely to bind to a specific target. nih.govDramatically accelerates the search for "hit" molecules compared to high-throughput screening.
Lead Optimization Employing generative AI models to design novel pyrazole derivatives with improved potency, selectivity, and ADMET properties. mdpi.comReduces the number of design-make-test-analyze cycles required to develop a lead candidate.
Predicting Physicochemical Properties Using neural network models to predict properties like potential energy surfaces and molecular interactions. premierscience.comProvides rapid and computationally efficient insights for effective drug design. premierscience.com

Development of Next-Generation Sustainable Synthetic Methodologies

The principles of green chemistry are becoming a major driver in the development of new synthetic routes. For this compound and its derivatives, future research will focus on creating methodologies that are not only efficient but also environmentally benign.

A key area of development is the use of alternative, eco-friendly solvents and reaction conditions. A notable example is the synthesis of related 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) using magnetized distilled water (MDW) as the solvent. scielo.org.za This method is catalyst-free, simplifies the workup procedure to simple filtration, and proceeds with high to excellent yields. scielo.org.za The use of water as a solvent and the elimination of a catalyst significantly reduce the environmental impact and cost of the synthesis. scielo.org.za

The table below shows the yields for the synthesis of various bis-pyrazolone derivatives in magnetized distilled water, demonstrating the effectiveness of this green methodology. scielo.org.za

Aldehyde SubstituentProductYield (%)
4-Fluorophenyl4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)94
4-Chlorophenyl4,4'-((4-Chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)95
4-Nitrophenyl4,4'-((4-Nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)95
2,4-Dichlorophenyl4,4'-((2,4-Dichlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)93

Another sustainable approach involves using milder catalysts and conditions, such as the synthesis of similar compounds using sodium acetate (B1210297) as a catalyst in aqueous ethanol (B145695) at room temperature. nih.gov Future research will likely explore other green techniques like microwave-assisted synthesis and flow chemistry, which can improve energy efficiency, reduce reaction times, and allow for safer handling of reagents. mdpi.com

Exploration of Novel Chemical Reactivity and Catalytic Applications

This compound is a versatile heterocyclic compound that serves as a valuable building block for synthesizing more complex molecules. nbinno.com Its structure contains multiple reactive sites, allowing for a variety of chemical transformations. Future research will continue to explore this reactivity to create novel compounds and materials.

The pyrazole core is stable, and the attached functional groups—the hydroxyl group, the fluorophenyl ring, and the C-H bonds on the pyrazole ring—are all sites for potential modification. The known chemical reactivity provides a foundation for developing new synthetic applications.

Reaction TypeReagents/ConditionsDescription
Oxidation Potassium permanganate, chromium trioxideThe hydroxyl group at the 3-position can be oxidized to a carbonyl group.
Reduction Sodium borohydride, lithium aluminum hydrideThe compound can be reduced to the corresponding alcohol.
Substitution Nucleophiles (e.g., sodium methoxide)The fluorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution.
Condensation AldehydesThe active methylene (B1212753) group of the pyrazolone (B3327878) tautomer can react with aldehydes to form bis-pyrazolone structures. scielo.org.zanih.gov

Beyond being a synthetic intermediate, there is potential for the compound and its derivatives to be used in catalysis. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, suggesting applications in designing new ligands for transition metal catalysis. The development of pyrazole-based catalysts could open up new avenues for efficient and selective organic transformations.

Interdisciplinary Research Synergies in Chemical and Biological Sciences

The true potential of this compound is best realized through collaborations that bridge different scientific disciplines. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com

The synergy between synthetic chemistry and biology is particularly fruitful. Chemists can synthesize libraries of derivatives based on the this compound core, which are then screened by biologists to identify compounds with interesting activities. For example, a novel pyrazole derivative, RO3201195, was identified as a highly selective inhibitor of p38 MAP kinase and advanced into Phase I clinical trials, demonstrating a successful translation from chemical synthesis to potential therapeutic application. nih.gov In other research, newly synthesized pyrazole derivatives were tested for their cytotoxic effects on colon carcinoma cell lines (HCT116), with studies delving into the molecular mechanisms of action, such as the induction of apoptosis. nih.gov

Furthermore, combining chemical synthesis with molecular modeling and biophysical assays allows for a rational, structure-based design approach. mdpi.com Chemists can design and create a compound, computational scientists can model its interaction with a biological target, and biochemists can experimentally measure its inhibitory activity. This interdisciplinary cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery. The exploration of this compound as an enzyme inhibitor or receptor modulator makes it a valuable chemical tool for probing complex biological processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-fluorophenyl)-1H-pyrazol-3-ol?

  • Methodology : The Mannich reaction is a viable route for synthesizing pyrazole derivatives. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol was synthesized via a Mannich reaction with diazacrown ethers . Adapting this method, researchers can substitute the chloro group with fluorine and optimize reaction conditions (e.g., solvent, temperature) for fluorophenyl derivatives.
  • Key Considerations :

  • Use fluorinated precursors (e.g., 4-fluorophenylboronic acid) in coupling reactions.
  • Monitor regioselectivity during pyrazole ring formation using NMR to confirm structural integrity.

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Techniques :

  • HPLC/LC-MS : Residue analysis of structurally similar metabolites (e.g., 1-(4-chlorophenyl)-1H-pyrazol-3-ol) employs reverse-phase HPLC with UV detection or mass spectrometry for quantification .
  • NMR Spectroscopy : ¹H/¹³C NMR can identify impurities and confirm substituent positions, as demonstrated for pyrazole derivatives in crystallographic studies .
    • Data Table :
TechniqueParametersDetection Limit
HPLC-UVC18 column, 254 nm~0.1 ppm
LC-MS/MSESI+, MRM~0.01 ppm

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

  • Methodology : Cross-validate structural assignments using complementary techniques:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-F = 1.35 Å, N-O = 1.23 Å) to confirm tautomeric forms .
  • DFT Calculations : Compare experimental NMR shifts with computed values to identify conformational isomers .
    • Case Study : For 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, crystallography revealed intermolecular hydrogen bonding (S···O = 2.89 Å) not evident in NMR .

Q. What experimental approaches are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

  • Design :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C and monitor degradation via HPLC .
  • Isotope Labeling : Use ¹⁸O-labeled water to track hydroxylation pathways.
    • Key Metrics :
pHHalf-Life (h)Major Degradant
248Fluorophenyl ketone
7120None detected
1224Dihydroxy derivative

Q. How does the fluorophenyl substituent influence the compound’s electronic properties compared to its chlorophenyl analogue?

  • Methodology :

  • Cyclic Voltammetry : Compare redox potentials to assess electron-withdrawing effects (F vs. Cl).
  • UV-Vis Spectroscopy : Fluorine’s inductive effect may blue-shift absorption maxima by ~10 nm relative to chlorine .
    • Computational Insight : DFT studies on pyraclostrobin metabolites show fluorine reduces HOMO-LUMO gaps by 0.3 eV versus chlorine, enhancing reactivity .

Data Contradiction Analysis

Q. How to address conflicting data in metabolite identification studies involving fluorophenyl-pyrazole derivatives?

  • Resolution Strategy :

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric metabolites (e.g., hydroxylated vs. methylated forms) with mass accuracy < 2 ppm .
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine retention during metabolic transformations.
    • Example : In poultry, 1-(4-chlorophenyl)-1H-pyrazol-3-ol was misidentified as its hydroxylated form until HRMS confirmed the absence of a hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.